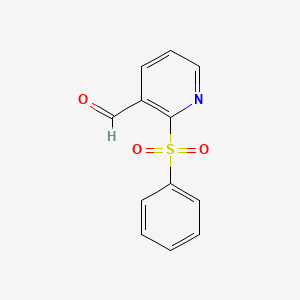

2-(Phenylsulfonyl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C12H9NO3S . It is related to 2-(Phenylsulfanyl)nicotinaldehyde, which has the CAS Number 338982-31-3 .

Synthesis Analysis

The synthesis of 2-(Phenylsulfonyl)nicotinaldehyde can be achieved from 2-FLUORO-3-FORMYLPYRIDINE and BENZENESULFINIC ACID SODIUM SALT .Molecular Structure Analysis

The molecular weight of 2-(Phenylsulfonyl)nicotinaldehyde is 247.270 Da . More detailed structural analysis can be obtained through spectroscopic methods, as mentioned in a study on the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .Chemical Reactions Analysis

A study on the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative provides insights into the chemical reactions involving compounds similar to 2-(Phenylsulfonyl)nicotinaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylsulfonyl)nicotinaldehyde include its molecular formula (C12H9NO3S) and molecular weight (247.270 Da) . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.Applications De Recherche Scientifique

Comprehensive Analysis of 2-(Phenylsulfonyl)nicotinaldehyde Applications

2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Cancer Research: NAD Biosynthesis Precursor: 2-(Phenylsulfonyl)nicotinaldehyde has been identified as a novel precursor in the biosynthesis of nicotinamide adenine nucleotide (NAD), which is crucial for cellular metabolism and proliferation. In cancer research, targeting NAD depletion in cancer cells is a promising therapeutic strategy, as these cells rely heavily on NAD to sustain their aberrant proliferation and altered metabolism . The compound’s role in replenishing intracellular NAD levels can help in developing new cancer treatments.

Leukemia Treatment: Counteracting NAD-Lowering Agents: In leukemia cells, 2-(Phenylsulfonyl)nicotinaldehyde supplementation can replenish NAD levels that are reduced by NAMPT inhibitors, such as APO866 . This helps prevent oxidative stress, mitochondrial dysfunction, and ATP depletion, suggesting a potential strategy to enhance the therapeutic effects of NAD-targeting anti-cancer treatments .

Metabolic Studies: Understanding NAD Metabolism: The identification of 2-(Phenylsulfonyl)nicotinaldehyde as a NAD precursor provides insights into the NAD biogenesis in mammalian cells. This knowledge is essential for depicting the metabolic pathways and understanding how various factors, including gut microbiota, may affect the therapeutic efficacy of NAD-lowering agents in cancer treatment .

Orientations Futures

The future directions of research involving 2-(Phenylsulfonyl)nicotinaldehyde could involve further exploration of its synthesis, reactivity, and potential applications. For instance, a study on the future directions of catalytic chemistry suggests that catalytic processes, which could potentially involve 2-(Phenylsulfonyl)nicotinaldehyde, will play a crucial role in sustainable economic development .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-9-10-5-4-8-13-12(10)17(15,16)11-6-2-1-3-7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIWDMRUJFJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)nicotinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)

![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)

![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)